molecular formula C93H168F3N35O29 B6295853 Histone H3 (1-20) Trifluoroacetate CAS No. 380598-30-1

Histone H3 (1-20) Trifluoroacetate

Cat. No.: B6295853
CAS No.: 380598-30-1
M. Wt: 2297.5 g/mol
InChI Key: NRIRZIUMMGKFJW-IULIQXKDSA-N
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Description

Histone H3 (1-20) Trifluoroacetate is a synthetic peptide corresponding to residues 1–20 of the N-terminal tail of human histone H3, formulated as a trifluoroacetate (TFA) salt. Its one-letter amino acid sequence is ARTKQTARKSTGGKAPRKQL, with a molecular formula of C₉₁H₁₆₇N₃₅O₂₇ and a molecular weight of 2183.55 g/mol . This peptide is critical for studying post-translational modifications (PTMs) such as lysine methylation (e.g., H3K4, H3K9) and serine phosphorylation, which regulate chromatin structure and gene expression . The trifluoroacetate counterion enhances solubility and stability in aqueous buffers, making it suitable for biochemical assays like histone methyltransferase (HMT) and acetyltransferase (HAT) activity studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Histone H3 (1-20) Trifluoroacetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid (TFA) during the cleavage and deprotection steps .

Industrial Production Methods: Industrial production of histone peptides, including this compound, follows similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Histone H3 (1-20) Trifluoroacetate undergoes various post-translational modifications, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions are the methylated, acetylated, and phosphorylated forms of Histone H3 (1-20), which play significant roles in gene regulation and chromatin structure .

Scientific Research Applications

Histone H3 (1-20) is a peptide fragment corresponding to amino acids 1 to 20 of the N-terminal of Histone H3 . It is a nucleosome scaffold protein involved in various intracellular processes .

Scientific Research Applications

Histone H3 (1-20) and its modifications are valuable tools in studying gene expression, cancer development, and other cellular processes . Some specific applications include:

  • Acetylation Studies The Histone H3 (1-20) peptide has nearly identical acetylation efficiency as Histone H4 peptides . Acetylation of histones is generally associated with active transcription . It constitutes a post-translational mark recognized by specific chromatin factors and can prevent salt-induced folding of nucleosome arrays in vitro . Multisubunit histone acetyltransferase (HAT) complexes recognize and perform efficient acetylation on nucleosome substrates .
  • Tumor Research Aberrant modification of H3 is important in carcinogenesis . A study revealed the correlation between tumor formation and the acetylation level of lysine K18 on histone H3 . HIV Tat-conjugated histone H3 peptides can induce tumor cell death . Tat-conjugated histone polypeptides localized to nuclei of lung and breast cancer cells and caused cell death .
  • Kinase Assays Histone H3 Peptide (1-20) can complement the Adapta® Universal Kinase Assay, and assays developed with these reagents allow for primary or secondary screening of kinase inhibitors .
  • Epigenetic Regulation Acetylation of histones contributes to the epigenetic regulation of gene expression . Acetylation on Lys-10 (H3K9ac) impairs methylation at Arg-9 (H3R8me2s) . Acetylation on Lys-19 (H3K18ac) and Lys-24 (H3K24ac) favors methylation at Arg-18 (H3R17me) . Acetylation at Lys-123 (H3K122ac) by EP300/p300 plays a central role in chromatin structure, stimulates transcription, and possibly promotes nucleosome instability .
  • Chromatin Studies Histones play a central role in transcription regulation, DNA repair, DNA replication, and chromosomal stability . DNA accessibility is regulated via a complex set of post-translational modifications of histones, also called the histone code, and nucleosome remodeling .

Case Studies

  • Nucleosome Recognition: The Piccolo NuA4 Histone Acetyltransferase Complex recognizes nucleosomes .
  • Tumor Cell Death: HIV Tat-conjugated Histone H3 peptides induce tumor cell death .
  • Lysine Acetylation: Identification of lysine K18 acetylation on histone H3 peptide can be done using gold nanoparticles .
  • 14-3-3 Protein Binding: 14-3-3 Proteins recognize a histone code at histone H3 .
  • Histone Chaperoning: Histone chaperone sNASP binds a conserved peptide motif within histone H3 .
  • Age-Related Accumulation: Accumulation of histone variant H3.3 with age is associated with changes in methylation .

Comparison with Similar Compounds

Structural and Functional Comparison with Other Histone Trifluoroacetate Peptides

Table 1: Key Properties of Histone H3 Trifluoroacetate Variants

Compound Name Sequence/Modification Molecular Weight (g/mol) Key Applications References
Histone H3 (1-20) Trifluoroacetate ARTKQTARKSTGGKAPRKQL (unmodified) 2183.55 Epigenetic studies, PTM analysis
H3K4Me3 (1-21) Trifluoroacetate Trimethylation at Lys4 ~2200* Chromatin remodeling, transcriptional activation
H3K9Ac (1-20) Trifluoroacetate Acetylation at Lys9 ~2200* Gene silencing, heterochromatin formation
Histone H3 (21-44)-GK-biotin TFA ATKAARKSAPATGGVKKPHRYRPG 2505.91 Protein interaction studies, biotinylation assays
  • Functional Differences :
    • H3K4Me3 (1-21) : Trimethylation at lysine 4 is associated with transcriptional activation and recruitment of chromatin remodelers like PHD finger proteins .
    • H3K9Ac (1-20) : Acetylation at lysine 9 disrupts chromatin compaction, promoting gene expression .
    • H3 (21-44) : Contains phosphorylation sites (e.g., Ser28) critical for mitotic chromatin regulation .

Comparison with Non-Histone Trifluoroacetate Compounds

Table 2: Key Differences Between Histone H3 (1-20) TFA and Other TFA Salts

Compound Name Structure/Composition Molecular Weight (g/mol) Key Applications Key Properties References
This compound Peptide with TFA counterion 2183.55 Epigenetics, PTM studies Water-soluble, pH-sensitive
EG00229 Trifluoroacetate N₂-[[3-[(benzothiadiazolyl)sulfonyl]amino]thienyl]carbonyl-L-arginine TFA Not reported HPLC analysis, fluorescent detection 98% purity, high stability in organic solvents
Tributyltin Trifluoroacetate (TBT-OCOCF₃) Organometallic Sn compound with TFA Not reported Anticancer research, cytotoxicity assays Hydrophobic, dose-dependent cytotoxicity
Fe₃(μ₃-O)(CF₃COO)₆(H₂O)₂·CF₃COOH Iron trifluoroacetate coordination complex Not reported Nanomaterial precursor, catalysis Thermal stability, magnetic properties
  • Key Findings: EG00229 TFA: Used in HPLC for its stability and low interference, contrasting with histone peptides’ role in aqueous biochemical assays . Tributyltin TFA: Exhibits selective cytotoxicity in tumorigenic cells, unlike histone peptides, which are non-toxic and used as substrates . Iron Trifluoroacetate: A precursor for magnetic nanoparticles, highlighting TFA’s role in inorganic synthesis versus peptide solubilization .

Environmental and Stability Comparisons

  • Environmental Persistence: Trifluoroacetate (TFA) is highly recalcitrant in aerobic environments, with an annual flux of ~98 tonnes in Germany, compared to monofluoroacetate (MFA), which is biodegradable . Histone H3 (1-20) TFA is labile under extreme pH or enzymatic conditions, whereas industrial TFA salts (e.g., from HFC degradation) persist in aquatic systems .
  • Physicochemical Stability :

    • Histone peptides require storage at -20°C to prevent degradation, while EG00229 TFA remains stable at room temperature in organic solvents .

Q & A

Basic Research Questions

Q. How can researchers optimize the solubility and stability of Histone H3 (1-20) Trifluoroacetate in experimental setups?

  • Methodological Guidance :

  • Solubility : Reconstitute lyophilized peptides in ultrapure water (1 mg/mL) and aliquot to avoid repeated freeze-thaw cycles. Gentle heating to 37°C with sonication can enhance dissolution .
  • Storage : Store at -20°C in airtight, non-cyclic vials to minimize trifluoroacetate (TFA) hydrolysis and peptide degradation. For long-term storage (-80°C), use within 6 months .
  • Buffer Compatibility : Avoid high-salt buffers, as TFA counterions may interfere with downstream assays like mass spectrometry (MS).

Q. What analytical methods are recommended for assessing the purity and structural integrity of this compound?

  • Methodological Guidance :

  • HPLC : Use reverse-phase HPLC with a C18 column and UV detection at 214 nm for purity assessment (>95% recommended for functional studies) .
  • Mass Spectrometry : Employ MALDI-TOF or LC-MS to confirm molecular weight (e.g., ~1188 Da for H3K4Me3 (1-10) TFA salt) and detect modifications like oxidation or deamidation .
  • Circular Dichroism (CD) : Verify secondary structure integrity in aqueous solutions, particularly for studies requiring native-like folding .

Q. How does the trifluoroacetate counterion influence biochemical assays, and how can its interference be mitigated?

  • Methodological Guidance :

  • Interference Sources : TFA can suppress ionization in MS and alter pH in low-volume reactions. Residual TFA may also compete with anion-exchange chromatography .
  • Mitigation Strategies : Dialyze peptides into ammonium bicarbonate or acetate buffers. Use centrifugal filters (e.g., Amicon® Ultra-0.5) for desalting .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in post-translational modification (PTM) analysis when using this compound?

  • Methodological Guidance :

  • Deconvolution Techniques : Use tandem MS (MS/MS) with collision-induced dissociation (CID) to distinguish PTMs (e.g., methylation, acetylation) from TFA adducts .
  • Control Experiments : Include synthetic unmodified peptides and isotope-labeled standards to validate site-specific modifications .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinities between modified Histone H3 and reader proteins (e.g., chromodomains) to confirm functional relevance of PTMs .

Q. How can researchers design in vitro assays to study crosstalk between Histone H3 (1-20) PTMs and chromatin-associated proteins?

  • Methodological Guidance :

  • Enzymatic Assays : Co-incubate Histone H3 (1-20) with methyltransferases (e.g., PRMT4) or acetyltransferases (e.g., p300) in buffer containing S-adenosyl methionine (SAM) or acetyl-CoA. Monitor kinetics via radioactive labeling or antibody-based detection .
  • Competitive Binding Assays : Use biotinylated Histone H3 (1-20) (e.g., H3K9Ac (1-20)-biotin) in pull-down assays with nuclear extracts to identify PTM-specific interactors .

Q. What are the implications of trifluoroacetate decomposition products in chromatin remodeling studies?

  • Methodological Guidance :

  • Decomposition Monitoring : Track TFA degradation via CF₃ signal detection in NMR or fluorine-specific electrodes. Decomposition above 0.10 ML can generate reactive intermediates (e.g., α-halo-difluoromethyl ketones) that may alkylate histones .
  • Alternative Counterions : Compare results with acetate or chloride salts to isolate TFA-specific artifacts .

Q. How should researchers validate the biological relevance of in vitro findings using Histone H3 (1-20) in cellular or organismal models?

  • Methodological Guidance :

  • Cross-Species Validation : Test peptide activity across species (e.g., human, mouse) due to sequence divergence in the N-terminal tail .
  • CRISPR-Cas9 Editing : Introduce point mutations in endogenous Histone H3 (e.g., lysine-to-arginine substitutions) to mimic or abolish PTMs observed in vitro .

Q. Data Interpretation and Contradiction Analysis

Q. How can discrepancies between in vitro and in vivo PTM patterns be reconciled?

  • Methodological Guidance :

  • Contextual Factors : Account for nucleosome accessibility, co-factor availability (e.g., ATP in chromatin remodeling), and crosstalk with adjacent PTMs (e.g., H3K4me3 and H3K27ac) .
  • Single-Molecule Imaging : Use Förster resonance energy transfer (FRET) to compare PTM dynamics in isolated peptides versus nucleosomal arrays .

Properties

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C91H167N35O27.C2HF3O2/c1-45(2)41-61(88(152)153)121-79(143)59(29-31-64(97)131)117-74(138)53(22-10-14-34-93)115-77(141)57(26-18-38-106-90(101)102)119-83(147)63-28-20-40-126(63)87(151)48(5)111-73(137)52(21-9-13-33-92)112-67(134)43-108-66(133)42-109-84(148)68(49(6)128)123-82(146)62(44-127)122-78(142)54(23-11-15-35-94)116-76(140)56(25-17-37-105-89(99)100)114-72(136)47(4)110-85(149)69(50(7)129)124-81(145)60(30-32-65(98)132)118-75(139)55(24-12-16-36-95)120-86(150)70(51(8)130)125-80(144)58(113-71(135)46(3)96)27-19-39-107-91(103)104;3-2(4,5)1(6)7/h45-63,68-70,127-130H,9-44,92-96H2,1-8H3,(H2,97,131)(H2,98,132)(H,108,133)(H,109,148)(H,110,149)(H,111,137)(H,112,134)(H,113,135)(H,114,136)(H,115,141)(H,116,140)(H,117,138)(H,118,139)(H,119,147)(H,120,150)(H,121,143)(H,122,142)(H,123,146)(H,124,145)(H,125,144)(H,152,153)(H4,99,100,105)(H4,101,102,106)(H4,103,104,107);(H,6,7)/t46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIRZIUMMGKFJW-IULIQXKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C93H168F3N35O29
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2297.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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